Fluorescein-PEG5-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C38H41N3O14S |
|---|---|
Molecular Weight |
795.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C38H41N3O14S/c42-25-2-5-29-31(22-25)53-32-23-26(43)3-6-30(32)38(29)28-4-1-24(21-27(28)36(47)54-38)40-37(56)39-10-12-49-14-16-51-18-20-52-19-17-50-15-13-48-11-9-35(46)55-41-33(44)7-8-34(41)45/h1-6,21-23,42-43H,7-20H2,(H2,39,40,56) |
InChI Key |
SBHQUOCPGORZNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origin of Product |
United States |
Contextual Significance of Fluorescent Probes in Biomedical Sciences
Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength, a process known as fluorescence. thermofisher.comnih.gov This property makes them indispensable tools in the biomedical sciences for a vast range of applications. tandfonline.com They serve as powerful agents for visualizing and monitoring biological processes at the molecular and cellular levels with high sensitivity and specificity. hep.com.cn
In essence, these probes act as reporters. By attaching a fluorescent molecule to a specific biomolecule, such as a protein or nucleic acid, researchers can track its location, concentration, and interactions within living cells and organisms. thermofisher.com This has revolutionized our understanding of cellular functions, disease mechanisms, and drug interactions. tandfonline.comhep.com.cn The applications of fluorescent probes are extensive, ranging from localizing proteins within organelles and detecting specific analytes like metal ions, to enabling advanced in vivo imaging for disease diagnosis. nih.govtandfonline.com Their versatility, coupled with the technical simplicity and quantitative capabilities of fluorescence-based techniques, has made them a standard in modern biological research. thermofisher.comhep.com.cn
Role of N Hydroxysuccinimide Nhs Esters As Amine Reactive Reagents in Covalent Bioconjugation
Covalent bioconjugation is the process of chemically linking two molecules together, at least one of which is a biomolecule. precisepeg.com A key strategy in this process involves the use of amine-reactive reagents, among which N-Hydroxysuccinimide (NHS) esters are one of the most widely used. thermofisher.comcreative-proteomics.com NHS esters are highly valued for their ability to react efficiently and selectively with primary amine groups (-NH2), which are abundantly found in biomolecules at the N-terminus of proteins and on the side chains of lysine (B10760008) residues. glenresearch.comnih.gov
The reaction chemistry is a nucleophilic acyl substitution. creative-proteomics.com The primary amine attacks the carbonyl group of the NHS ester, forming a stable and irreversible amide bond. creative-proteomics.comglenresearch.com This reaction proceeds efficiently under physiological to slightly alkaline pH conditions (typically pH 7.2 to 9). thermofisher.com The process releases N-hydroxysuccinimide as a byproduct. thermofisher.comglenresearch.com The stability of the resulting amide linkage and the specific reactivity of NHS esters towards primary amines make them a cornerstone for labeling proteins, antibodies, and other molecules for a multitude of research and diagnostic applications. glenresearch.comnih.gov
| Feature | Description |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary Amine (-NH₂) |
| Resulting Bond | Amide Bond (stable, covalent) |
| Optimal pH | 7.2 - 9.0 |
| Key Advantage | High reactivity and selectivity for primary amines, forming a stable linkage. creative-proteomics.comglenresearch.com |
Mechanistic and Kinetic Investigations of Fluorescein Peg5 Nhs Ester Bioconjugation
Reaction Mechanism of NHS Ester with Primary Amine Nucleophiles
N-hydroxysuccinimide (NHS) esters are highly favored for their reactivity and efficiency in forming stable conjugates with primary amines. creative-proteomics.com The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond. glenresearch.comcreative-proteomics.com This process is typically carried out at a physiological to slightly alkaline pH, generally between 7.2 and 9.0. windows.netthermofisher.com
The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. creative-proteomics.com The primary amine, acting as the nucleophile, attacks the carbonyl carbon of the ester. This initial attack results in the formation of a transient tetrahedral intermediate. glenresearch.com Subsequently, this intermediate collapses, leading to the formation of a highly stable amide bond and the release of N-hydroxysuccinimide. glenresearch.com
The efficiency of this reaction is highly dependent on the nucleophilicity of the amine, which is, in turn, influenced by the reaction pH. At physiological or slightly alkaline pH, the primary amine group is sufficiently deprotonated to act as a potent nucleophile. creative-proteomics.com
The N-hydroxysuccinimide (NHS) moiety serves as an excellent leaving group during the acylation reaction. glenresearch.comcreative-proteomics.com As a weak acid, NHS is readily displaced upon the collapse of the tetrahedral intermediate. glenresearch.com The departure of the NHS group is a critical step that drives the reaction towards the formation of the stable amide bond. The released NHS can be easily removed from the reaction mixture through standard purification techniques like dialysis or desalting. thermofisher.com
Chemo- and Regioselectivity in Fluorescein-PEG5-NHS Ester Reactions
The selectivity of a bioconjugation reaction is paramount to ensure the desired modification of the target biomolecule while minimizing off-target effects. NHS esters, including this compound, exhibit a high degree of chemoselectivity for primary amines. glenresearch.comcreative-proteomics.com
The primary targets for this compound on proteins and other biomolecules are the α-amino group at the N-terminus and the ε-amino group of lysine (B10760008) residues. windows.netthermofisher.comresearchgate.net These primary amines are generally the most reactive nucleophiles available on a protein's surface under typical reaction conditions. rsc.org Due to the positive charge of lysine residues at physiological pH, they are often located on the solvent-exposed exterior of proteins, making them accessible for conjugation. thermofisher.comrsc.org While both the N-terminal amine and lysine side chains react, the relative reactivity can be influenced by factors such as the local microenvironment and the pKa of the specific amino group. nih.gov However, achieving highly site-selective modification of a single lysine residue among many can be challenging with NHS esters alone. nih.govacs.org
While NHS esters are highly selective for primary amines, side reactions with other nucleophilic functional groups can occur, particularly under certain conditions. glenresearch.comnih.gov The hydroxyl groups of tyrosine, serine, and threonine, as well as the sulfhydryl group of cysteine, can also act as nucleophiles. researchgate.netnih.govstackexchange.com
Studies have shown that serine, threonine, and tyrosine residues can exhibit significant reactivity towards NHS esters, especially when they are located in favorable positions within the protein structure. researchgate.netnih.gov However, the resulting ester and thioester linkages formed from reactions with hydroxyl and sulfhydryl groups, respectively, are generally less stable than the amide bond formed with primary amines and can be susceptible to hydrolysis or displacement by amines. glenresearch.comwhiterose.ac.uk The rate of these side reactions is generally much lower than the reaction with primary amines. rsc.org It is also important to note that the guanidinium (B1211019) group of arginine has been observed to react with NHS esters in some instances. stackexchange.com In the gas phase, unprotonated arginine has been shown to be reactive towards NHS esters. nih.gov
| Functional Group | Product Stability | Reaction Conditions Favoring Reactivity |
| Primary Amine (Lysine, N-terminus) | High (Stable Amide Bond) | pH 7.2-9.0 |
| Hydroxyl (Tyrosine, Serine, Threonine) | Low (Unstable Ester) | Can occur, but generally at a lower rate than with amines. |
| Sulfhydryl (Cysteine) | Moderate (Thioester, susceptible to hydrolysis/exchange) | High concentrations of thiols should be avoided. |
| Guanidinium (Arginine) | Low (Observed in some cases) | Reactivity noted in specific contexts, particularly in the gas phase. |
This table summarizes the reactivity of this compound with various functional groups on biomolecules.
Kinetic Studies of this compound Reactivity in Aqueous and Organic Media
The rate of the bioconjugation reaction is a critical parameter that influences the efficiency of labeling. The kinetics of NHS ester reactions are influenced by several factors, including pH, temperature, solvent, and the concentration of reactants. creative-proteomics.comdutscher.com
In aqueous media, the primary competing reaction for the aminolysis of NHS esters is hydrolysis. thermofisher.comigem.org The rate of hydrolysis increases significantly with increasing pH. rsc.orgthermofisher.com For instance, the half-life of hydrolysis for NHS esters can be several hours at pH 7.0 but decreases to mere minutes at pH 8.6. thermofisher.comthermofisher.com This competition between aminolysis and hydrolysis necessitates careful optimization of reaction conditions to maximize the yield of the desired conjugate. nih.gov Reactions are often performed in buffers such as phosphate, carbonate/bicarbonate, HEPES, or borate, while amine-containing buffers like Tris are avoided as they can compete with the target biomolecule. windows.netthermofisher.com
The use of organic cosolvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is common, especially for NHS esters that have limited water solubility. glenresearch.comlumiprobe.com These solvents can help to dissolve the NHS ester before it is added to the aqueous reaction mixture containing the biomolecule. thermofisher.com Kinetic studies have shown that the nature of the solvent can influence the reaction rates. For example, a study on the aminolysis of NHS esters found a difference in the catalyzed versus uncatalyzed reaction pathways when changing from a nonaqueous to an aqueous solvent system. mst.edu The presence of certain organic buffer salts has also been shown to extend the hydrolytic half-lives of NHS esters compared to inorganic buffer salts. whiterose.ac.uk
| Parameter | Effect on Reaction Rate |
| pH | Increasing pH increases the rate of both aminolysis and hydrolysis. Optimal pH is typically 7.2-9.0. |
| Temperature | Increasing temperature generally increases the reaction rate. |
| Solvent | Aqueous buffers are standard. Organic cosolvents (DMF, DMSO) can be used to dissolve the NHS ester. The choice of buffer salt can affect hydrolysis rates. |
| Concentration | Higher concentrations of reactants lead to faster reaction rates. |
This table outlines the key factors influencing the kinetics of this compound reactions.
Role of the PEG5 Linker in Modulating Bioconjugation Dynamics
The inclusion of a five-unit polyethylene (B3416737) glycol (PEG) spacer in the this compound molecule is not merely for spacing; it plays a critical role in the bioconjugation process. This role can be dissected into two key aspects: the steric effects and accessibility of reaction sites, and the modulation of hydrophilicity to prevent aggregation.
The inherent flexibility and size of the PEG5 linker can influence the accessibility of the NHS ester to target amine groups on a biomolecule. purepeg.comthermofisher.com This is particularly relevant when labeling large, complex proteins where reactive amine groups may be located in sterically hindered environments. The PEG chain can act as a flexible arm, allowing the reactive NHS ester to navigate and reach these less accessible sites. precisepeg.com
Research has shown that the length of the PEG chain can be manipulated to control the rate of payload release in certain bioconjugates, highlighting the role of the linker in shielding or exposing reactive sites. nih.govacs.org Giese et al. demonstrated that the architecture of PEG linkers can be designed to shield enzymatically cleavable payloads, suggesting that even a relatively short PEG5 linker can exert steric influence on the reaction dynamics. acs.orgamericanpharmaceuticalreview.com The flexibility of the PEG chain can reduce steric hindrance, which is crucial when conjugating large biomolecules. purepeg.comprecisepeg.com
The impact of PEG chain length on reaction kinetics is a complex interplay of factors. While longer PEG chains can offer greater flexibility and reach, they can also introduce their own steric bulk, potentially hindering reactions in some contexts. etsmtl.caacs.org Studies on PEGylated nanoparticles have shown that the length of the PEG chain affects dispersion and interaction with other molecules, which can be extrapolated to the interaction of this compound with a target protein. acs.org
Table 1: Influence of PEG Linker Properties on Bioconjugation
| Linker Property | Effect on Bioconjugation Dynamics | Research Findings |
| Flexibility | Reduces steric hindrance, allowing the reactive group to access constrained sites on the target biomolecule. purepeg.comthermofisher.comprecisepeg.com | The flexible nature of PEG chains enhances the stability of bioconjugates in dynamic biological environments. purepeg.com |
| Length | Can be tuned to control the distance between the label and the biomolecule, and to modulate the rate of reactions at the conjugation site. precisepeg.comnih.gov | Studies on antibody-drug conjugates (ADCs) show that linker length can be leveraged to control payload release. acs.org |
| Steric Shielding | Can protect the attached molecule from enzymatic degradation or interaction with other molecules. nih.govamericanpharmaceuticalreview.com | Linker architecture can be designed to shield payloads from enzymes, affecting release rates. acs.orgamericanpharmaceuticalreview.com |
Hydrophilicity Modulation and Aggregation Prevention During Conjugation
A significant challenge in bioconjugation, particularly with hydrophobic fluorescent dyes like fluorescein (B123965), is the tendency of the labeled biomolecules to aggregate. adcreview.comadcreview.comlabinsights.nl Aggregation can lead to loss of biological activity and inaccurate quantification. The hydrophilic nature of the PEG5 linker plays a crucial role in mitigating this issue. thermofisher.comadcreview.comlabinsights.nl
The PEG chain imparts increased water solubility to the entire conjugate, helping to prevent the aggregation that can be induced by the hydrophobic fluorescein molecule. thermofisher.comadcreview.com This is especially important when aiming for a higher degree of labeling, as increasing the number of hydrophobic dyes per protein molecule can significantly increase the propensity for aggregation. adcreview.comlabinsights.nl By enhancing the hydrophilicity of the conjugate, the PEG5 linker helps to maintain the protein's native conformation and solubility throughout the conjugation process and subsequent applications. researchgate.netnih.gov
Studies on antibody-drug conjugates (ADCs) have demonstrated that hydrophilic linkers, such as those containing PEG, are essential for overcoming the problems associated with hydrophobic linkers, allowing for higher drug-to-antibody ratios without causing aggregation. adcreview.comadcreview.comresearchgate.netnih.gov The PEG linker creates a hydration shell around the conjugate, which is thought to contribute to its increased solubility and stability. molecularcloud.org
Table 2: Research Findings on PEG Linker Hydrophilicity and Aggregation
| Study Focus | Key Finding | Reference |
| Antibody-Drug Conjugates (ADCs) | Hydrophilic PEG linkers enable higher drug-to-antibody ratios by solubilizing hydrophobic payloads and preventing aggregation. molecularcloud.org | adcreview.comlabinsights.nlmolecularcloud.org |
| General Bioconjugation | The attachment of PEG-based linkers to biomolecules decreases aggregation and increases solubility. thermofisher.comadcreview.com | thermofisher.comadcreview.com |
| Pharmacokinetics | PEGylation improves the pharmacokinetic profiles of bioconjugates, in part by reducing aggregation and improving solubility. labinsights.nlresearchgate.netnih.gov | labinsights.nlresearchgate.netnih.gov |
Protein and Peptide Labeling Strategies
The functionalization of proteins and peptides with fluorescent tags is a cornerstone of biochemical research, enabling the visualization and tracking of these molecules. This compound serves as a key tool in these labeling strategies due to the reactivity of its NHS ester group with primary amines found on proteins. axispharm.combroadpharm.com
The fundamental principle behind labeling with this compound is the reaction of the N-hydroxysuccinimide (NHS) ester with primary amino groups (–NH2). nih.gov These primary amines are predominantly found at the N-terminus of polypeptide chains and on the side chain of lysine (K) residues. thermofisher.comthermofisher.com The NHS ester reacts with these nucleophilic amines to form a stable and irreversible amide bond, covalently attaching the fluorescein-PEG5 moiety to the protein or peptide. thermofisher.comlumiprobe.com
The conjugation reaction is highly dependent on pH. lumiprobe.com It is most efficient in buffers with a pH range of 7 to 9, with an optimal pH often cited between 8.3 and 8.5. thermofisher.comlumiprobe.com Below this range, the primary amines are protonated, which reduces their reactivity. Above the optimal pH, the NHS ester group is prone to rapid hydrolysis, which competes with the desired conjugation reaction and reduces the labeling efficiency. lumiprobe.com Therefore, careful control of the buffer system is critical. Buffers that are free of primary amines, such as borate, phosphate, or carbonate/bicarbonate buffers, are required to prevent them from competing with the target molecule for reaction with the NHS ester. thermofisher.com Due to the moisture-sensitive nature of NHS esters, the reagent should be equilibrated to room temperature before opening and is typically dissolved in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before being added to the aqueous protein solution. thermofisher.comlumiprobe.com
Fluorescently labeled antibodies are indispensable tools in a multitude of research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISA). broadpharm.com this compound is used to create these fluorescent probes by conjugating the fluorescein dye to antibodies. broadpharm.comaxispharm.com The process involves the same amine-reactive chemistry, targeting the primary amines on lysine residues present on the surface of the antibody. thermofisher.com
A more advanced application involves using a heterobifunctional linker, such as DBCO-PEG5-NHS ester, to first attach a linker to the antibody via the NHS ester-amine reaction. nih.govnih.govbiorxiv.org This is followed by the attachment of a DNA oligonucleotide "docking strand" to the other end of the linker (the DBCO group) through copper-free click chemistry. nih.govbiorxiv.org Fluorescently-labeled complementary oligos can then be hybridized to this docking strand. nih.govnih.govbiorxiv.org This modular approach allows for the creation of highly specialized antibody probes with unique spectral properties for advanced multiplexing applications, such as Multiplexing using Spectral Imaging and Combinatorics (MuSIC). nih.govnih.govresearchgate.net The PEG5 spacer in the linker serves to increase the water solubility of the conjugate and provides physical space between the antibody and the attached oligo complex. nih.gov
A critical aspect of protein conjugation is controlling and evaluating the labeling stoichiometry, or the degree of labeling (DOL)—the average number of dye molecules conjugated to each protein. thermofisher.com Since most proteins, including antibodies, have numerous surface-exposed lysine residues, the use of NHS esters typically results in a heterogeneous mixture of conjugates with a varying number of attached fluorophores. nih.gov This heterogeneity can impact the performance and reproducibility of an assay.
The extent of conjugation can be controlled by adjusting the molar ratio of the this compound to the protein during the reaction. thermofisher.com For instance, a 15- to 20-fold molar excess of NHS-fluorescein is often recommended as a starting point for optimal antibody labeling, though this can be varied to achieve the desired DOL. thermofisher.com However, because labeling occurs on multiple, non-specific sites, achieving a precise and uniform stoichiometry is challenging. nih.gov In one study developing complex antibody-oligo probes, the use of a DBCO-PEG5-NHS ester linker resulted in an average degree of labeling of approximately 9.66 linker molecules per antibody. biorxiv.orgresearchgate.net The lack of site-specificity remains a limitation, as the random modification of lysine residues can potentially interfere with the protein's structure or function, such as the antigen-binding site of an antibody. nih.gov
| Factor | Description | Impact on Labeling | Reference |
|---|---|---|---|
| Molar Ratio (Dye:Protein) | The ratio of the moles of this compound to the moles of the target protein in the reaction mixture. | Increasing the molar excess of the NHS ester generally increases the degree of labeling. This is the primary method for controlling stoichiometry. | thermofisher.com |
| Reaction pH | The pH of the buffer solution during the conjugation reaction. The optimal range is typically pH 7-9. | At lower pH, amine reactivity is reduced. At higher pH, hydrolysis of the NHS ester increases, reducing its availability for conjugation. Optimal pH (e.g., 8.3-8.5) maximizes the reaction between the ester and deprotonated amines. | lumiprobe.com |
| Protein Concentration | The concentration of the protein or peptide in the reaction solution. | In more concentrated protein solutions, the acylation reaction is favored over the competing hydrolysis of the NHS ester, leading to higher labeling efficiency. | thermofisher.com |
| Number of Available Amines | The number and accessibility of primary amines (N-terminus and lysine side chains) on the protein surface. | Proteins with more accessible lysine residues will likely have a higher degree of labeling and potentially greater heterogeneity. | nih.gov |
To overcome the limitations of non-specific lysine labeling, methods for site-specific protein modification have been developed. While this compound is inherently reactive towards all primary amines, it can be adapted for site-specific applications. One innovative strategy involves transforming the NHS ester into a chemoselective thioester that specifically targets an N-terminal cysteine (N-Cys) residue. nih.gov
In this method, the NHS ester is pre-treated with 2-mercaptoethanesulfonic acid sodium salt (MESNA). This converts the amine-reactive NHS ester into a more selective MESNA-thioester. This new thioester can then react specifically with the alpha-amine of an engineered N-terminal cysteine residue on a protein. This approach allows for the site-specific labeling of a protein at a single, predetermined location, resulting in a homogeneous conjugate with well-controlled stoichiometry. nih.gov This technique expands the utility of the vast library of commercially available NHS esters, including this compound, from non-selective modifiers into precise tools for biochemical investigation. nih.gov
Cellular and Subcellular Imaging Research
This compound is a valuable reagent for cellular and subcellular imaging, enabling researchers to visualize the intricate components and dynamic processes within living cells.
By conjugating this compound to specific antibodies or other targeting molecules, researchers can selectively label and visualize a wide array of cellular structures and proteins. This technique, known as immunofluorescence, allows for the detailed examination of the localization and expression levels of target proteins within cells and tissues. The bright fluorescence of the labeled molecules enables their visualization using fluorescence microscopy, providing insights into their roles in various cellular functions. This approach is widely used in both fundamental cell biology research and in diagnostic applications to identify disease markers.
The ability to track labeled biomolecules in real-time within living cells, a technique known as live-cell imaging, provides a dynamic view of cellular processes. This allows for the study of protein trafficking, receptor-ligand interactions, and other time-dependent cellular events.
Flow cytometry is a powerful technique that relies on fluorescently labeled cells to rapidly analyze large cell populations. this compound can be used to label antibodies that bind to specific cell surface or intracellular markers. As the labeled cells pass one by one through a laser beam, the attached fluorescein emits a fluorescent signal that is detected and quantified.
This allows for the identification and quantification of different cell types within a heterogeneous population, the analysis of protein expression levels on a per-cell basis, and the sorting of specific cell populations for further study. Flow cytometry is particularly crucial in immunology for characterizing immune cell subsets and in cancer research for identifying and analyzing tumor cells.
The utility of this compound extends to advanced microscopy techniques that offer enhanced resolution and imaging capabilities. In confocal microscopy, the dye's properties are well-suited for generating high-contrast images with reduced background fluorescence, which is particularly beneficial for visualizing thick specimens.
Furthermore, the principles of using fluorescently labeled probes are central to super-resolution microscopy techniques like DNA-PAINT (DNA-based Point Accumulation for Imaging in Nanoscale Topography). researchgate.net In DNA-PAINT, short, fluorescently labeled oligonucleotides ("imager strands") transiently bind to complementary "docking strands" that are conjugated to the target molecule. researchgate.netfluorofinder.com This transient binding creates "blinking" fluorescent signals that can be localized with high precision to reconstruct an image with a resolution far beyond the diffraction limit of light. fluorofinder.comnih.gov The ability to conjugate fluorophores like fluorescein to these DNA probes is fundamental to this powerful imaging modality. researchgate.net Variations of this technique, such as Exchange-PAINT, allow for the sequential imaging of multiple targets. fluorofinder.com
Recent advancements have also seen the use of amine-reactive fluorescent dye esters in conjunction with expansion microscopy (ExM), a technique that physically expands the sample to achieve super-resolution imaging. nih.gov This approach has revealed nanoscale features of cellular compartments. nih.gov
A primary application of this compound is in the study of the localization and movement of biomolecules within cells. By labeling a protein or other molecule of interest, researchers can track its distribution and dynamic behavior in real-time. This is essential for understanding a wide range of cellular processes, including:
Protein Trafficking: Following the synthesis, modification, and transport of proteins to their final destinations within or outside the cell.
Receptor Dynamics: Observing the movement and clustering of cell surface receptors in response to ligand binding.
Enzyme Activity: Visualizing the localization and activity of enzymes within specific cellular compartments.
Drug Distribution: Tracking the uptake and intracellular localization of fluorescently labeled drug candidates to understand their mechanisms of action.
These studies provide crucial insights into the complex and highly organized nature of the cell and how disruptions in these processes can lead to disease.
Nanomaterial Surface Functionalization
This compound is also utilized in the field of nanotechnology for the surface functionalization of various nanomaterials, such as gold nanoparticles and quantum dots. The NHS ester group allows for the covalent attachment of the fluorescent molecule to the surface of nanoparticles that have been modified to present primary amine groups.
This functionalization serves several purposes:
Tracking and Imaging: The attached fluorescein provides a fluorescent signal that allows for the tracking and visualization of the nanoparticles in biological systems.
Improved Biocompatibility: The PEG linker enhances the water solubility and stability of the nanoparticles and can reduce non-specific interactions with biological components, improving their biocompatibility.
Targeted Delivery: The surface can be further modified with targeting ligands to direct the nanoparticles to specific cells or tissues for applications in drug delivery and diagnostics.
One study demonstrated that modifying gold nanoparticles with a similar PEGylated compound improved their stability and biocompatibility, making them more suitable for drug delivery applications. Another application involves the functionalization of gadolinium-chelated polysiloxane nanoparticles for imaging purposes, where the NHS ester is used to attach a targeting moiety.
Conjugation to Polymeric Nanoparticles (e.g., PLGA) and Other Nanomaterials
The covalent attachment of this compound to polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), and other nanomaterials is a cornerstone of developing advanced tools for biomedical research. PLGA is a biodegradable and biocompatible polymer widely used for creating nanocarriers for drug delivery and imaging. The functionalization of these nanoparticles with fluorescent probes is essential for visualizing their journey and interaction within biological systems.
The process of conjugation typically involves the reaction of the NHS ester group of this compound with primary amine groups present on the surface of the nanoparticles. In the case of PLGA nanoparticles, the polymer backbone can be modified to introduce amine functionalities, or amine-containing molecules can be incorporated during the nanoparticle formulation process. This allows for a direct and stable linkage of the fluorescent tag to the nanoparticle surface. The PEG5 spacer in the compound serves a dual purpose: it enhances the water solubility of the otherwise hydrophobic fluorescein and provides a flexible linker that minimizes steric hindrance, thereby improving the conjugation efficiency and the fluorescence properties of the labeled nanoparticle.
While direct research detailing the use of this compound with PLGA nanoparticles is not extensively documented in publicly available literature, the principles of such conjugation are well-established. For instance, studies have successfully demonstrated the conjugation of other NHS ester-activated fluorescent dyes, like Cyanine5-NHS ester, to amine-functionalized PLGA nanoparticles. nih.gov This analogous research provides a clear methodological framework for the use of this compound in a similar capacity. The reaction is typically carried out in a suitable buffer at a slightly alkaline pH to facilitate the amine-NHS ester reaction. The resulting fluorescently labeled nanoparticles can then be purified to remove any unreacted dye.
Beyond PLGA, this conjugation strategy is applicable to a wide array of other nanomaterials that possess or can be modified to have primary amine groups on their surface. These include other polymeric nanoparticles, liposomes, and even some inorganic nanoparticles. The versatility of the NHS ester chemistry makes this compound a broadly applicable tool for imparting fluorescence to a diverse range of nanomaterials.
Development of Fluorescent Nanomaterials for Tracking and Sensing Research
The development of fluorescent nanomaterials is a rapidly advancing field, driven by the need for more sensitive and specific tools for biological imaging and sensing. By conjugating this compound to nanoparticles, researchers can create robust fluorescent probes for a variety of applications.
Once labeled, these fluorescent nanoparticles can be used to track their own biodistribution and cellular uptake. This is crucial for the development of targeted drug delivery systems, where understanding the fate of the nanocarrier is as important as the therapeutic agent it carries. The intense fluorescence of fluorescein allows for the visualization of nanoparticles in cells and tissues using techniques like fluorescence microscopy and flow cytometry. The covalent and stable nature of the linkage between the dye and the nanoparticle is critical to ensure that the fluorescent signal accurately represents the location of the nanoparticle and is not a result of dye leakage.
Furthermore, these fluorescently labeled nanomaterials can be engineered to act as sensors. The fluorescence of fluorescein is known to be sensitive to its local environment, such as pH. This property can be harnessed to create nanoparticles that report on the physiological conditions of their surroundings. For example, a change in the fluorescence intensity or wavelength of the nanoparticle-conjugated fluorescein could indicate its entry into a specific cellular compartment with a different pH, such as an endosome or lysosome.
While specific studies demonstrating the use of this compound-labeled nanoparticles as sensors are not abundant in the current literature, the potential for such applications is significant. The foundation for this lies in the well-characterized pH-dependent fluorescence of fluorescein and the ability to stably attach it to nanomaterials using the PEG-NHS ester linker.
The table below summarizes the key characteristics and potential research applications of this compound in the context of nanoparticle functionalization.
| Feature | Description | Relevance in Nanoparticle Functionalization |
| Fluorophore | Fluorescein | Provides strong and well-characterized fluorescence for detection. |
| Linker | 5-unit Polyethylene Glycol (PEG5) | Enhances water solubility and provides a flexible spacer, reducing steric hindrance during conjugation. |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Enables covalent and stable conjugation to primary amines on nanoparticle surfaces. |
| Primary Application | Fluorescent Labeling | Allows for the creation of fluorescently tagged nanoparticles for tracking and imaging. |
| Potential Application | Sensing | The environmentally sensitive fluorescence of fluorescein can be utilized for developing nanosensors. |
Overview of Fluorescein Peg5 Nhs Ester As a Multifunctional Research Reagent
Synthetic Approaches for NHS Ester Functionalization
The final and crucial step in the synthesis of this compound is the activation of the terminal carboxylic acid of the Fluorescein-PEG5-acid intermediate to form the reactive NHS ester. This functionalization is paramount as the NHS ester group readily reacts with primary amines on target biomolecules to form stable amide bonds. axispharm.comthermofisher.com
The most common method for NHS ester formation involves the use of coupling agents. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed to activate the carboxyl group. The reaction proceeds by reacting the terminal carboxyl group of the PEGylated fluorescein with N-hydroxysuccinimide (NHS) in the presence of the carbodiimide (B86325). This reaction is typically conducted at controlled temperatures, often starting at 0–4°C, to minimize the potential for hydrolysis of the NHS ester, which is sensitive to aqueous environments.
The choice of solvent is also critical to the success of the reaction. Anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred to prevent premature hydrolysis of the NHS ester. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete conversion of the starting material to the desired NHS ester product.
Strategies for Incorporating Fluorescein and PEG5 Moieties
The synthesis of this compound involves a multi-step process to sequentially attach the fluorescein fluorophore and the polyethylene (B3416737) glycol (PEG) spacer.
Fluorescein Activation: The process often begins with the activation of the fluorescein molecule to make it reactive towards the PEG linker. A common strategy involves using a derivative of fluorescein that contains a reactive functional group. While fluorescein isothiocyanate (FITC) has been traditionally used, modern methods often favor the activation of fluorescein's carboxyl group. This can be achieved using carbodiimide chemistry, where reagents like EDC convert the carboxylic acid into a more reactive intermediate, primed for reaction with an amine-functionalized PEG linker.
PEGylation: The next step is the conjugation of the activated fluorescein to the PEG5 linker. The PEG5 moiety, consisting of five ethylene (B1197577) oxide units, provides a flexible and hydrophilic spacer. This spacer is crucial as it enhances the solubility of the final conjugate in aqueous buffers and reduces steric hindrance, which can be beneficial for maintaining the biological activity of the labeled molecule. nih.gov The reaction typically involves reacting the activated fluorescein with a PEG linker that has a terminal amine group (amino-PEG5-acid). This reaction is often carried out in an anhydrous solvent like DMF under an inert atmosphere (e.g., nitrogen) to prevent side reactions.
The synthesis can also be approached by first functionalizing the PEG linker with fluorescein and then introducing the NHS ester. For instance, a bifunctional PEG linker containing an amine at one end and a carboxylic acid at the other can be reacted with an activated fluorescein derivative.
Advanced Purification Techniques for Reagent Purity and Yield
Achieving high purity of this compound is essential for its performance in labeling applications, as impurities can lead to non-specific labeling and inaccurate quantification. A combination of chromatographic techniques is typically employed for purification.
Size-Exclusion Chromatography (SEC): This technique is effective for removing unreacted starting materials that differ significantly in molecular weight from the desired product, such as unreacted PEG5 linkers or fluorescein derivatives.
Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for separating the target compound from closely related impurities, including isomers and byproducts from the synthesis. Using a C18 column, a gradient of organic solvent (e.g., acetonitrile) in water is typically used to elute the compounds based on their hydrophobicity. This method is capable of achieving purities greater than 95%.
Following purification, the solvent is removed, often by lyophilization (freeze-drying), to yield the final product as a stable powder.
Analytical Validation of Synthesized this compound
To confirm the identity, purity, and integrity of the synthesized this compound, a suite of analytical techniques is utilized.
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product. A single, sharp peak at the expected retention time indicates a high degree of purity. The peak area can be used to quantify the purity level.
Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can provide precise mass-to-charge ratio data, verifying that the correct molecular structure has been formed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the arrangement of atoms, confirming the presence of the fluorescein, PEG, and NHS ester moieties.
UV-Visible Spectroscopy: The characteristic absorbance of the fluorescein dye at around 494 nm can be used to confirm its presence and to determine the concentration of the reagent in solution.
The combination of these analytical methods provides a comprehensive validation of the synthesized this compound, ensuring its quality and suitability for downstream applications.
Table of Research Findings:
| Parameter | Method | Typical Result/Observation | Reference |
| Purity | HPLC | >95% | chemsrc.com |
| Molecular Weight | Mass Spectrometry | Consistent with the theoretical mass (approx. 795.81 g/mol ) | medchemexpress.com |
| Structure Confirmation | NMR Spectroscopy | Peaks corresponding to fluorescein, PEG, and NHS moieties | |
| Fluorescence | UV-Vis Spectroscopy | Excitation/Emission maxima ~494 nm/517 nm | |
| Reactivity | Functional Assays | Successful conjugation to primary amines | axispharm.comthermofisher.com |
Interactive Data Table
Detailed Synthesis and Validation Data
| Synthetic Step | Reagents | Reaction Conditions | Purification Method | Analytical Validation |
|---|---|---|---|---|
| Fluorescein Activation | Fluorescein, EDC, NHS | Anhydrous DMF, Room Temperature | - | TLC, HPLC |
| PEGylation | Activated Fluorescein, Amino-PEG5-Acid | Anhydrous DMF, Nitrogen Atmosphere | - | TLC, HPLC |
| NHS Ester Formation | Fluorescein-PEG5-Acid, DCC, NHS | 0-4°C, Anhydrous DMF | Preparative HPLC, SEC | HPLC, MS, NMR, UV-Vis |
Advanced Research Paradigms Utilizing Fluorescein Peg5 Nhs Ester
Biosensor and Bioassay Development
The unique properties of Fluorescein-PEG5-NHS ester make it highly suitable for the development of sensitive and specific optical biosensors and for use in high-throughput screening platforms.
This compound serves as a versatile building block for fluorescence-based biosensors. The core principle involves the conjugation of the molecule via its NHS ester group to a biological recognition element, such as an antibody, aptamer, or specific protein. thermofisher.com The NHS ester reacts efficiently with primary amino groups (e.g., on lysine (B10760008) residues of proteins) in a pH range of 7-9 to form stable amide bonds. thermofisher.com
The fluorescein (B123965) component acts as the signal transducer. In many sensor designs, the fluorescence of the fluorescein moiety is initially quenched or exists in a non-fluorescent state, such as a spirolactam structure. researchgate.net Upon binding of the target analyte to the recognition element, a conformational change can occur, leading to the opening of the spirolactam ring or separation from a quenching molecule. This event results in a "turn-on" fluorescence signal that is proportional to the concentration of the analyte. researchgate.net The hydrophilic PEG5 linker provides several advantages:
Improved Solubility: It increases the water solubility of the resulting bioconjugate, which is crucial for applications in aqueous biological buffers.
Reduced Steric Hindrance: The linker provides spatial separation between the fluorophore and the recognition element, minimizing potential interference with the binding event.
Minimized Non-specific Binding: PEG chains are known to reduce non-specific adsorption of proteins to surfaces, enhancing the signal-to-noise ratio in assays.
In the context of high-throughput screening (HTS), this compound is used to label biomolecules for various assay formats, including fluorescent enzyme-linked immunosorbent assays (ELISAs) and microarray analyses. By attaching a bright and photostable fluorescent label to a probe molecule, researchers can rapidly screen large libraries of compounds for their ability to modulate a specific biological interaction. The NHS ester functionality allows for straightforward and efficient labeling of proteins and other amine-containing molecules used in these assays. axispharm.comthermofisher.com
| Assay Type | Role of this compound | Benefit |
| Fluorescent ELISA | Labels detection antibodies or antigens. | Enables quantitative detection of target molecules with high sensitivity. |
| Microarray Analysis | Labels probes that bind to specific spots on a microarray chip. | Allows for the simultaneous analysis of multiple interactions on a single chip. |
| Flow Cytometry | Labels antibodies or ligands to detect specific cell surface markers. | Facilitates the identification and quantification of specific cell populations. |
Proteolysis Targeting Chimeras (PROTACs) Synthesis Research
PROTACs are heterobifunctional molecules designed to co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. medchemexpress.comglpbio.comnih.gov They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. precisepeg.com
This compound is utilized in PROTAC research as a fluorescent, PEG-based linker component. medchemexpress.comglpbio.comtargetmol.com In this application, the NHS ester end is reacted with an available primary amine on either the target protein ligand or the E3 ligase ligand to initiate the assembly of the PROTAC molecule. The resulting structure incorporates the fluorescein-PEG5 moiety as the linker or a part of the linker.
The inclusion of a fluorescein tag is not for the final therapeutic agent but is a powerful tool during the research and development phase. It allows for the visualization and tracking of the PROTAC molecule in biochemical and cell-based assays, helping to study its permeability, distribution, and engagement with target proteins.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to facilitate a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). nih.govnih.gov The use of PEG-based linkers, such as the one derived from this compound, has a significant impact on PROTAC function.
Flexibility and Ternary Complex Formation: Flexible linkers like PEG chains provide the necessary conformational freedom for the two ligands to simultaneously bind their respective proteins. sinopeg.comexplorationpub.com The length of the linker is crucial; a linker that is too short may cause steric clashes, while one that is too long may fail to bring the proteins into sufficient proximity for ubiquitination. explorationpub.com
Stabilization of Interactions: PEG linkers can contribute to the stability of the ternary complex through favorable interactions, such as van der Waals forces and hydrogen bonds between the ether oxygens of the PEG chain and amino acid residues on the proteins. explorationpub.com
The table below summarizes the influence of key linker properties on PROTAC performance.
| Linker Property | Impact on PROTAC Function | Rationale |
| Length | Determines degradation efficiency and selectivity. nih.govexplorationpub.com | An optimal length is required to bridge the target protein and E3 ligase without steric hindrance, enabling efficient ubiquitination. explorationpub.com |
| Composition (e.g., PEG) | Affects solubility, cell permeability, and complex stability. precisepeg.comsinopeg.comexplorationpub.com | Hydrophilic PEG units improve aqueous solubility, while the linker's chemical makeup can form stabilizing interactions within the ternary complex. sinopeg.comexplorationpub.com |
| Flexibility | Influences the kinetics and stability of ternary complex formation. sinopeg.com | Allows the PROTAC to adopt a favorable conformation for binding both proteins simultaneously. |
Fluorescence Resonance Energy Transfer (FRET) Probe Design
FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor fluorophore. nih.gov This phenomenon is highly sensitive to the distance between the donor and acceptor (typically 1-10 nm), making it a powerful tool for designing probes to study molecular interactions and conformational changes.
This compound is well-suited for the construction of FRET probes. The fluorescein moiety can serve as either a FRET donor or acceptor, depending on the paired fluorophore. The NHS ester group enables its covalent attachment to a molecule of interest, such as a protein, peptide, or nucleic acid. axispharm.com
The integrated PEG5 linker plays a critical role in FRET probe design. It acts as a defined, flexible spacer that controls the distance between the fluorescein and another fluorophore attached elsewhere on the molecule or a binding partner. nih.gov For example, in a probe designed to detect protease activity, this compound could be used to label one end of a peptide substrate, while a quencher or another FRET partner is attached to the other end. In the intact state, FRET is high (or fluorescence is quenched). Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to a measurable change in the FRET signal, which can be used to quantify enzyme activity. nih.govnih.gov
Development of FRET-Based Probes for Molecular Interaction Studies
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, as it can detect the proximity of two fluorescently labeled molecules on a nanometer scale. nih.govyoutube.com In a typical FRET experiment, a donor fluorophore transfers its excitation energy to an acceptor fluorophore when they are in close proximity, typically within 10 nanometers. youtube.com This energy transfer can be measured and used to determine the distance between the two molecules, making it an ideal method for studying protein-protein interactions. nih.govspringernature.com
This compound can be employed as a donor or acceptor fluorophore in the development of FRET-based probes. By covalently attaching this compound to one protein of interest and a suitable FRET partner (e.g., a rhodamine or cyanine (B1664457) dye) to another interacting protein, researchers can monitor their association and dissociation in real-time. nih.gov The PEG5 linker provides a flexible spacer, which can be crucial for allowing the fluorophore to adopt an optimal orientation for FRET to occur without interfering with the protein-protein interaction itself.
| Feature | Description |
| FRET Pair Component | Fluorescein can act as a donor for red-emitting fluorophores like Rhodamine or Cy5. |
| Labeling Strategy | The NHS ester allows for straightforward covalent attachment to lysine residues or the N-terminus of proteins. |
| Linker Advantage | The 5-unit PEG linker provides a flexible spacer of a defined length, minimizing steric hindrance and potential disruption of the biological interaction. |
| Application | Real-time monitoring of protein-protein binding and dissociation events in solution or on cell surfaces. |
Investigation of Conformational Changes and Binding Events
Beyond intermolecular interactions, FRET can also be utilized to probe intramolecular conformational changes within a single protein or biomolecule. nih.govox.ac.uk By labeling two different sites on the same protein with a FRET donor and acceptor pair, changes in the distance between these sites, indicative of a conformational change, can be detected as a change in FRET efficiency. ox.ac.uk
This compound is a valuable tool for these studies. For instance, a protein of interest can be engineered to have two accessible primary amine groups at strategic locations. Labeling these sites with this compound and a suitable acceptor dye allows for the monitoring of conformational shifts upon ligand binding, substrate turnover, or changes in the cellular environment. researchgate.netcore.ac.uk The sensitivity of fluorescein's fluorescence to its local environment can also provide additional information about the nature of the conformational change. nih.gov
Single-Molecule Spectroscopy and Imaging Studies
Applications in Observing Individual Molecular Events
Single-molecule spectroscopy and imaging techniques have revolutionized our understanding of biological processes by allowing the observation of individual molecular events that are often obscured in ensemble measurements. nih.gov These methods require bright and photostable fluorophores to detect the signal from a single molecule. sns.it
This compound, with its bright fluorescein moiety, can be used to label proteins or other biomolecules for single-molecule studies. acs.org The NHS ester chemistry allows for specific attachment to the molecule of interest, and the PEG linker can help to reduce non-specific interactions between the fluorophore and the surface in surface-based single-molecule imaging techniques like Total Internal Reflection Fluorescence (TIRF) microscopy. nih.gov Researchers can use this approach to observe the dynamics of a single enzyme, the movement of a molecular motor, or the binding and unbinding of a single ligand to its receptor. nih.gov
| Technique | Application of this compound |
| Single-Molecule FRET (smFRET) | Labeling of individual biomolecules to observe conformational dynamics and binding events at the single-molecule level. |
| Single-Molecule Tracking (SMT) | Tracking the movement of individual proteins on the surface of or within live cells to understand their diffusion and localization. nih.gov |
| Single-Molecule Pull-Down (SiMPull) | Fluorescently labeling a protein of interest to capture and image single protein complexes from cell lysates. acs.org |
Supramolecular Chemistry and Self-Assembly of Conjugates
Engineering of Complex Architectures for Biological Research
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. mdpi.com The self-assembly of these components can lead to the formation of highly organized structures with novel functions.
By conjugating this compound to molecules with specific recognition motifs, it is possible to create fluorescent building blocks for the self-assembly of supramolecular structures. For example, a protein or peptide that is known to self-assemble into a larger architecture can be labeled with this compound. nih.gov The resulting fluorescently tagged building blocks can then be used to study the self-assembly process itself or to create fluorescent nanomaterials for applications in bioimaging or sensing. mdpi.com The PEG5 linker can play a crucial role in these systems by providing the necessary flexibility and spacing for the self-assembly to occur without being sterically hindered by the fluorescein molecule. nih.gov
Targeted Probe Development and Mechanism of Action Studies
The development of probes that can specifically target a particular cell type or even a specific protein within a cell is a major goal in chemical biology and drug discovery. rsc.orgnih.gov this compound can be a key component in the construction of such targeted probes. axispharm.com By conjugating it to a targeting moiety, such as a small molecule ligand, an antibody fragment, or a peptide, a probe can be created that delivers the fluorescent signal to a specific location. dovepress.com
A significant application of this is in the field of Proteolysis Targeting Chimeras (PROTACs). invivochem.com PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. bmglabtech.com Fluorescently labeling a PROTAC with a molecule like this compound allows for the study of its mechanism of action. biorxiv.orgnih.gov For instance, a fluorescently labeled PROTAC can be used in cellular imaging studies to visualize its uptake and localization, or in biophysical assays to measure its binding to the target protein and the E3 ligase. biorxiv.orgresearchgate.net This information is critical for optimizing the design of more effective PROTAC-based therapeutics. biorxiv.orgnih.gov
| Application | Role of this compound |
| Targeted Cellular Imaging | Conjugation to a targeting ligand (e.g., folate, antibody fragment) to selectively label and visualize specific cell types or subcellular compartments. dovepress.com |
| PROTAC Mechanism of Action Studies | Labeling of a PROTAC to enable visualization of cellular uptake, target engagement, and ternary complex formation through fluorescence-based assays. biorxiv.orgnih.gov |
| High-Throughput Screening | Development of fluorescent probes for use in high-throughput screening assays to identify new drug candidates. |
Analytical and Biophysical Characterization of Fluorescein Peg5 Nhs Ester Conjugates
Spectroscopic Analysis (UV-Vis, Fluorescence Spectroscopy) for Concentration and Labeling Efficiency Determination
Spectroscopic methods are fundamental to the initial characterization of fluorescein-labeled conjugates, providing a straightforward means to determine both the protein concentration and the degree of labeling.
UV-Visible Spectroscopy is utilized to quantify the protein concentration and the concentration of the conjugated fluorescein (B123965) dye. The absorbance of the conjugate solution is measured at two key wavelengths: 280 nm, which is the characteristic absorbance maximum for proteins (due to tryptophan and tyrosine residues), and ~494 nm, the maximum absorbance for fluorescein. wikipedia.org
To accurately determine the protein concentration, a correction must be made for the absorbance of fluorescein at 280 nm. The degree of labeling, often expressed as the fluorescein-to-protein (F/P) molar ratio, can be calculated using the Beer-Lambert law. This ratio is a critical parameter for ensuring consistency and optimal performance in downstream applications. ulab360.comthermofisher.com Over-labeling can lead to fluorescence quenching and potential loss of biological activity, while under-labeling results in a weak signal. thermofisher.com
The calculation for the F/P molar ratio typically involves the following steps:
Measure the absorbance of the conjugate solution at 280 nm (A280) and 495 nm (A495). ulab360.com
Calculate the molar concentration of fluorescein using its molar extinction coefficient at 495 nm.
Calculate the protein concentration by correcting the A280 reading for the contribution of fluorescein's absorbance at that wavelength. aatbio.com
The F/P ratio is then determined by dividing the molar concentration of fluorescein by the molar concentration of the protein. thermofisher.com
Fluorescence Spectroscopy complements UV-Vis analysis by confirming the functionality of the attached fluorophore. An excitation spectrum is acquired to confirm that the optimal excitation wavelength corresponds to that of fluorescein (~494 nm), and an emission spectrum is recorded to verify the characteristic emission maximum (~512-520 nm). wikipedia.org The fluorescence intensity can also be used as a relative measure of labeling, although it is more susceptible to environmental factors than absorbance measurements.
Table 1: Spectroscopic Parameters for F/P Ratio Calculation
| Parameter | Value | Reference |
|---|---|---|
| Fluorescein Absorbance Max (λmax) | ~494 nm | wikipedia.org |
| Protein Absorbance Max (λmax) | ~280 nm | ulab360.com |
| Fluorescein Emission Max (λem) | ~512-520 nm | wikipedia.org |
| Correction Factor (CF) for Fluorescein at 280 nm | A280 of dye / Amax of dye | aatbio.com |
Chromatographic Separation and Purification Techniques (HPLC, SEC)
Following the conjugation reaction, it is essential to separate the labeled biomolecule from unreacted Fluorescein-PEG5-NHS ester and any potential aggregates. Chromatographic techniques are indispensable for both the purification and the analytical assessment of the conjugate's purity and homogeneity.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both purification and analysis. creative-peptides.compeptide.com
Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. cellmosaic.com The addition of the fluorescein-PEG5 moiety increases the hydrophobicity of the target biomolecule, causing it to have a longer retention time on an RP-HPLC column (e.g., C18) compared to the unlabeled molecule. cellmosaic.com This allows for the separation of the conjugate from the unconjugated starting material.
Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic radius (size and shape in solution). cellmosaic.com The addition of the this compound increases the molecular weight and size of the target molecule. chromatographyonline.com
In an SEC profile, the conjugate will elute earlier than the smaller, unlabeled biomolecule. cellmosaic.com
SEC is also highly effective at separating high-molecular-weight aggregates, which may form during the conjugation or storage process, from the desired monomeric conjugate. chromatographyonline.com This is crucial for quality control, as aggregates can affect biological activity and immunogenicity. chromatographyonline.com
Table 2: Application of Chromatographic Techniques
| Technique | Principle of Separation | Primary Application for Conjugates |
|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Separation of labeled from unlabeled molecules. cellmosaic.com |
| Ion-Exchange Chromatography (IEX) | Net Charge | Purification based on charge differences post-conjugation. researchgate.net |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Removal of unreacted dye, separation of aggregates, and assessment of conjugate size. cellmosaic.comchromatographyonline.com |
Mass Spectrometry for Molecular Mass and Conjugation Site Confirmation
Mass spectrometry (MS) is a powerful analytical tool that provides precise molecular weight information, confirming the successful conjugation and determining the number of attached this compound moieties. mtoz-biolabs.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is well-suited for the analysis of larger biomolecules like proteins. creative-proteomics.com By comparing the mass spectrum of the unlabeled protein with that of the conjugate, a mass shift corresponding to the addition of one or more this compound groups can be observed. researchgate.net The heterogeneity of the PEG chain can lead to a distribution of peaks, and MALDI-TOF MS can provide information on the average degree of PEGylation. walshmedicalmedia.comnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is another technique used for accurate mass determination of proteins and peptides. creative-proteomics.com It is particularly useful when coupled with liquid chromatography (LC-MS), allowing for the analysis of complex mixtures. walshmedicalmedia.com High-resolution ESI-MS can provide highly accurate mass measurements, enabling the confirmation of the covalent attachment of the label. ucsf.edu
Furthermore, MS-based peptide mapping strategies can be employed to identify the specific site(s) of conjugation. This involves proteolytic digestion (e.g., with trypsin) of the conjugate, followed by LC-MS/MS analysis of the resulting peptides. The fragment ions in the tandem mass spectrum of a modified peptide will reveal the exact amino acid residue (typically a lysine) to which the this compound has attached. acs.org
Microscopic Techniques for Visual Assessment and Localization Studies
Once a conjugate has been purified and characterized, its interaction with biological systems, particularly cells, can be visualized using fluorescence microscopy.
Fluorescence Microscopy allows for the direct visualization of the labeled molecules. Cells or tissues treated with the fluorescein-labeled conjugate can be examined to assess the efficiency of cellular uptake and the subcellular distribution of the conjugate. nih.gov The bright green fluorescence of fluorescein provides a strong signal for imaging. abcam.cn
Confocal Laser Scanning Microscopy (CLSM) offers significant advantages over conventional fluorescence microscopy by providing high-resolution optical sections and reducing out-of-focus fluorescence. nih.gov This technique is invaluable for detailed localization studies, enabling researchers to determine whether the conjugate is localized to the cell membrane, cytoplasm, nucleus, or specific organelles. nih.govnih.gov For example, studies have used confocal microscopy to track the nuclear localization of polyamide-fluorescein conjugates. nih.gov The spatial distribution of the fluorescence signal can provide critical insights into the mechanism of action or the trafficking pathway of the labeled biomolecule. aacrjournals.org
Electrophoretic Methods for Conjugate Characterization (e.g., SDS-PAGE)
Gel electrophoresis is a widely used technique to assess the outcome of a conjugation reaction, primarily by observing changes in the molecular weight of the target biomolecule. rsc.orgnih.gov
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight under denaturing conditions. qiagen.com When a protein is conjugated with this compound, its molecular weight increases. This increase results in a slower migration through the polyacrylamide gel compared to the unconjugated protein. acs.org
On an SDS-PAGE gel stained with a protein stain (e.g., Coomassie blue), the conjugated protein will appear as a distinct band of higher molecular weight. alphathera.comresearchgate.net
The presence of a band at the original molecular weight indicates incomplete conjugation, while the intensity of the shifted band provides a qualitative measure of the conjugation efficiency. alphathera.com
The PEG moiety can cause proteins to migrate more slowly than expected based on molecular weight alone, leading to a more pronounced band shift. researchgate.net
Capillary Gel Electrophoresis (CGE) is a high-resolution version of gel electrophoresis that can be used for more precise characterization and purity assessment of PEGylated proteins. nih.gov It offers high separation efficiency and can differentiate conjugates with small differences in the number of attached PEG chains. nih.gov
Computational and Theoretical Investigations of Fluorescein Peg5 Nhs Ester Systems
Molecular Dynamics Simulations of Conjugate Conformation and Interactions
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the behavior of molecules over time, providing a detailed picture of their conformational landscape and interactions with the surrounding environment. For Fluorescein-PEG5-NHS ester, MD simulations can elucidate the interplay between the rigid fluorescein (B123965) core, the flexible PEG5 linker, and the reactive NHS ester, as well as their interactions with solvent molecules and potential biomolecular targets.
MD simulations have been extensively used to study PEGylated systems, revealing that the conformation of the PEG chain is highly dynamic and sensitive to its environment. nih.gov For the relatively short PEG5 chain in this compound, simulations would likely show a range of conformations from extended to more compact, folded structures. The conformational state of the PEG linker is critical as it dictates the spatial relationship between the fluorescein fluorophore and the NHS ester, and ultimately, the accessibility of the reactive group for conjugation.
Key parameters that can be extracted from MD simulations include the radius of gyration (Rg) and the end-to-end distance of the PEG chain, which provide quantitative measures of its compactness and extension, respectively. Studies on short PEG oligomers have shown that these parameters are influenced by the solvent environment and interactions with the conjugated molecule. rsc.orgnih.gov In an aqueous solution, the hydrophilic nature of the PEG chain would lead to significant interaction with water molecules through hydrogen bonding, influencing its conformational flexibility.
Table 1: Representative Data from Molecular Dynamics Simulations of PEG Oligomers in Aqueous Solution
| Parameter | PEG Dimer (n=2) | PEG Heptamer (n=7) |
| Average End-to-End Distance (nm) | 0.6 | 1.8 |
| Average Radius of Gyration (nm) | 0.3 | 0.7 |
This table presents illustrative data based on findings from simulations of short PEG oligomers to provide a conceptual understanding of the parameters that would be calculated for the PEG5 chain in this compound. rsc.org
Quantum Chemical Calculations of Reactivity and Photophysical Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable for understanding the electronic structure, reactivity, and photophysical properties of fluorescent probes. mdpi.com These methods allow for the prediction of key parameters that govern the performance of this compound as a fluorescent label.
The reactivity of the N-hydroxysuccinimide (NHS) ester group is a critical aspect of this molecule's function. Quantum chemical calculations can be employed to study the reaction mechanism of the NHS ester with primary amines, which is the basis for its use in bioconjugation. nih.gov By modeling the transition state of the aminolysis reaction, it is possible to calculate the activation energy and reaction rates, providing a theoretical basis for optimizing reaction conditions such as pH. mst.edu The electrophilicity of the carbonyl carbon in the NHS ester can be quantified through population analysis, offering a measure of its susceptibility to nucleophilic attack.
The photophysical properties of the fluorescein core are what make this molecule a useful fluorescent probe. TD-DFT calculations are widely used to predict the absorption and emission wavelengths of fluorophores with a reasonable degree of accuracy. researchgate.netresearchgate.net These calculations involve determining the energy difference between the ground state (S₀) and the first excited state (S₁) of the molecule. The calculated absorption spectrum corresponds to the vertical excitation from the optimized ground state geometry, while the fluorescence spectrum is predicted from the vertical de-excitation from the optimized excited state geometry.
Key photophysical parameters that can be calculated include the maximum absorption wavelength (λ_abs), the maximum emission wavelength (λ_em), the oscillator strength (f), which is related to the brightness of the transition, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's electronic properties and can be correlated with its reactivity and spectral characteristics.
Table 2: Representative TD-DFT Calculated Photophysical Properties of Fluorescein Dianion
| Property | Calculated Value (B3LYP/6-31+G(d,p)) | Experimental Value (in water) |
| Max. Absorption Wavelength (λ_abs) | 460 nm | 490 nm |
| Max. Emission Wavelength (λ_em) | 505 nm | 514 nm |
| Oscillator Strength (f) | 0.85 | - |
| HOMO-LUMO Gap (eV) | 2.85 | - |
This table presents illustrative data from TD-DFT calculations on the fluorescein dianion to demonstrate the types of photophysical parameters that can be computationally predicted for the fluorescein moiety in this compound. The accuracy of such predictions is highly dependent on the chosen functional and basis set. researchgate.netacs.org
In Silico Design and Prediction of Fluorescent Probe Behavior
The principles of in silico design involve the use of computational methods to rationally design molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis and experimentation. nih.gov For fluorescent probes like this compound, computational design strategies can be employed to fine-tune its properties for specific applications.
One of the primary goals in fluorescent probe design is to modulate the photophysical properties. By systematically modifying the chemical structure of the fluorescein core in silico, for example, by adding electron-donating or electron-withdrawing groups, it is possible to predict the resulting shifts in the absorption and emission spectra using TD-DFT calculations. bham.ac.uk This allows for the rational design of probes with specific colors, which is particularly important for multiplexed imaging experiments where multiple fluorescent labels are used simultaneously.
Computational methods can also be used to predict how the probe's fluorescence might change upon conjugation to a biomolecule or in response to changes in its local environment. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can be used to model the fluorophore in the complex environment of a protein binding site, predicting changes in its spectral properties due to interactions with nearby amino acid residues. nih.gov This is crucial for the design of "turn-on" probes, where fluorescence is enhanced upon binding to a target.
Furthermore, in silico methods can aid in the design of the linker component. By varying the length and composition of the PEG chain in molecular models, it is possible to study its effect on the solubility, biocompatibility, and steric accessibility of the probe. nih.gov For example, MD simulations could be used to predict whether a longer or shorter PEG linker would be optimal for reaching a specific binding site within a protein complex.
The prediction of fluorescent probe behavior also extends to understanding potential quenching mechanisms. Computational models can help to identify if intramolecular quenching occurs, for example, through photoinduced electron transfer (PeT) between the fluorophore and another part of the molecule. nih.gov By understanding these quenching pathways, it is possible to design probes where such undesirable effects are minimized.
Challenges, Limitations, and Future Research Directions
Addressing Photostability and Photobleaching of Fluorescein (B123965) Conjugates
A significant drawback of fluorescein is its susceptibility to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to light. This phenomenon can limit the duration of imaging experiments and affect the quantitative analysis of fluorescence intensity.
Research Findings on Fluorescein Photostability:
Comparison with Other Dyes: Studies have consistently shown that fluorescein is less photostable than other fluorescent dyes, such as the Alexa Fluor family. For instance, Alexa Fluor 568 has been demonstrated to have brighter fluorescence and higher photostability than fluorescein isothiocyanate (FITC) celljournal.orgnih.govnih.govsemanticscholar.orgresearchgate.net.
Mechanisms of Photobleaching: The process of photobleaching can involve the formation of triplet states and radical ions, which are highly reactive and can lead to the degradation of the fluorophore acs.orgnih.govacs.org. The presence of oxygen can also contribute to photobleaching nih.gov.
Strategies to Enhance Photostability:
Several approaches are being explored to mitigate the photobleaching of fluorescein conjugates:
Antifade Reagents: The use of commercially available mounting media containing antifade agents can help to reduce photobleaching in fixed cell imaging thermofisher.com. These reagents often work by scavenging free radicals acs.orgnih.gov.
Minimizing Exposure: Reducing the intensity and duration of excitation light is a straightforward method to minimize photobleaching. This can be achieved by using neutral-density filters, adjusting microscope settings, and optimizing imaging protocols thermofisher.com.
Chemical Modifications: Researchers are actively developing fluorescein derivatives with improved photostability. Modifications to the xanthene core of the fluorescein molecule can alter its electronic properties and reduce its susceptibility to photochemical degradation .
Table 1: Comparison of Photostability between Fluorescein and Alexa Fluor 568
| Feature | Fluorescein Isothiocyanate (FITC) | Alexa Fluor 568 | Reference |
|---|---|---|---|
| Relative Brightness | Lower | Higher | nih.govnih.gov |
| Photostability | Lower | Higher | celljournal.orgnih.govnih.govresearchgate.net |
| Excitation Max (nm) | ~495 | ~578 | nih.gov |
| Emission Max (nm) | ~521 | ~603 | nih.gov |
Strategies for Mitigating Non-Specific Conjugation and Off-Target Effects
The N-hydroxysuccinimide (NHS) ester functional group of Fluorescein-PEG5-NHS ester reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins thermofisher.com. Since proteins typically have multiple lysine residues on their surface, this can lead to a heterogeneous mixture of labeled products with varying degrees of labeling and conjugation at different sites nih.govvectorlabs.com.
Consequences of Non-Specific Conjugation:
Heterogeneity of Conjugates: Random conjugation results in a population of molecules with different numbers of attached fluorophores, which can complicate data analysis and interpretation nih.govacs.org.
Loss of Biological Activity: If the NHS ester reacts with a lysine residue in the active site or a region critical for protein folding or interaction, it can lead to a loss of the biomolecule's function nih.gov.
Challenges in Characterization: A heterogeneous product mixture is more difficult to characterize and reproduce, which can impact the reliability of experimental results.
Strategies for More Controlled Conjugation:
Control of Reaction Conditions: While challenging, optimizing reaction parameters such as pH, temperature, and the molar ratio of the NHS ester to the biomolecule can provide some level of control over the degree of labeling. The reaction is typically performed at a pH of 7.2-8.5 lumiprobe.com.
Purification of Conjugates: After the conjugation reaction, purification techniques such as chromatography can be used to separate the desired, specifically labeled biomolecule from unlabeled molecules and those with multiple labels nih.gov.
Alternative Chemistries: For applications requiring precise control over the conjugation site, researchers are increasingly turning to site-specific bioconjugation methods.
Advancements in Controllable and Site-Specific Bioconjugation
To overcome the limitations of traditional amine-reactive chemistry, a variety of site-specific bioconjugation techniques have been developed. These methods allow for the precise attachment of a label to a predetermined location on a biomolecule, resulting in a homogeneous product with preserved biological activity vectorlabs.comacs.orgnih.govacs.org.
Key Site-Specific Bioconjugation Strategies:
Unnatural Amino Acid Incorporation: This powerful technique involves the genetic encoding of an unnatural amino acid with a unique functional group (e.g., an azide or alkyne) at a specific site in the protein sequence. This unique group can then be selectively targeted by a complementary reactive partner on the label, enabling highly specific conjugation vectorlabs.comacs.orgtandfonline.com.
Enzymatic Ligation: Certain enzymes can be used to catalyze the formation of a covalent bond between a specific recognition sequence on a protein and a label. Examples include sortase-mediated ligation and SpyTag/SpyCatcher chemistry acs.org.
Engineered Cysteine Residues: Cysteine residues contain a reactive thiol group that can be selectively targeted. By engineering a unique cysteine residue at a desired location, site-specific conjugation can be achieved tandfonline.com.
While these advanced methods offer superior control, they often require more complex molecular biology and protein engineering techniques compared to the straightforward use of NHS esters.
Development of Novel Derivatives for Enhanced Spectral Properties or Reactivity
The fundamental spectral properties of fluorescein, while useful, can be limiting for certain applications. Researchers are actively developing novel derivatives of fluorescein to address these limitations and expand its utility researchgate.net.
Areas of Derivative Development:
Enhanced Spectral Properties: Modifications to the fluorescein structure can lead to derivatives with improved quantum yields, increased brightness, and altered excitation and emission wavelengths nih.govinstras.com. For example, the addition of electron-withdrawing halogen groups can red-shift the absorption peak nih.gov.
pH Sensitivity: Fluorescein's fluorescence is highly pH-dependent, which can be a limitation in environments with fluctuating pH. Derivatives with reduced pH sensitivity are being developed for more stable fluorescence in a wider range of conditions researchgate.net.
Novel Reactivities: Beyond the NHS ester, fluorescein derivatives are being synthesized with a variety of other reactive groups to enable different conjugation strategies and bioorthogonal labeling in living cells.
Photoactivatable Probes: Researchers have developed "caged" fluorescein derivatives that are initially non-fluorescent but can be activated by light of a specific wavelength. This allows for precise spatial and temporal control over fluorescence activation laserfocusworld.com.
Table 2: Examples of Fluorescein Derivative Modifications and Their Effects
| Modification | Effect | Reference |
|---|---|---|
| Halogenation | Red-shifted absorption, lower quantum yield | nih.gov |
| Alkylation (Esters/Ethers) | Increased lipophilicity, altered binding to micelles | instras.com |
| Spirolactam Ring Formation | "Off-on" switching of fluorescence upon analyte binding | researchgate.net |
| Thiocarbonyl "Cage" | Photo-induced electron transfer (PET) quenching, photoactivatable fluorescence | laserfocusworld.com |
Integration with Emerging Technologies in Chemical Biology and Nanoscience
This compound and similar fluorescent probes are being integrated with a range of emerging technologies, pushing the boundaries of what can be observed and manipulated at the molecular level.
Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy) have broken the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail nih.govworldscientific.comnorthwestern.eduacs.org. While photostability can be a challenge, fluorescent probes are central to these methods, and the development of more photostable derivatives is a key area of research nih.govnorthwestern.edu.
Nanoscience: Fluorescently labeled biomolecules are used to functionalize nanoparticles for targeted drug delivery and imaging applications. The PEG linker in this compound can improve the biocompatibility and circulation time of these nanoparticles tandfonline.com.
High-Throughput Screening: The automation of bioconjugation processes, for example, using microfluidic devices, allows for the rapid screening of large libraries of compounds and the optimization of conjugation reactions vectorlabs.com.
PROTACs: Fluorescein-PEG-NHS esters are used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells invivochem.com.
The continued development of both the fluorescent probes themselves and the technologies in which they are used promises to yield new insights into complex biological systems.
Q & A
Q. What are the key structural features of Fluorescein-PEG5-NHS ester that influence its reactivity and stability in aqueous solutions?
this compound consists of three components: (1) a fluorescein fluorophore (absorption: 490–495 nm; emission: 520–530 nm), (2) a pentameric polyethylene glycol (PEG5) spacer, and (3) an N-hydroxysuccinimide (NHS) ester reactive group. The PEG5 spacer enhances water solubility and reduces steric hindrance during conjugation, while the NHS ester reacts selectively with primary amines (e.g., lysine residues) to form stable amide bonds . Stability is pH-dependent: the NHS ester hydrolyzes rapidly in aqueous buffers (pH > 8.5), requiring immediate use or storage at <-20°C .
Q. How does the PEG5 spacer length compare to shorter (e.g., PEG4) or longer (e.g., PEG6) variants in terms of labeling efficiency and steric effects?
PEG5 balances solubility and spatial flexibility. Shorter PEG spacers (e.g., PEG4) may reduce solubility and increase steric interference, while longer spacers (e.g., PEG6) improve biocompatibility but may dilute fluorescence signals due to increased distance between the fluorophore and target molecule. Comparative studies suggest PEG5 optimizes labeling efficiency for mid-sized proteins (20–100 kDa) .
Q. What buffer conditions and molar ratios are optimal for conjugating this compound to amine-containing biomolecules?
- Buffer: Use pH 7.5–8.5 (e.g., 0.1 M sodium bicarbonate) to maximize NHS ester reactivity while minimizing hydrolysis. Avoid amine-containing buffers (e.g., Tris).
- Molar Ratio: A 10:1 molar excess of this compound to protein is typical. For small peptides or oligonucleotides, increase to 20:1 to account for limited amine accessibility.
- Reaction Time: Incubate for 1–2 hours at 4°C in the dark to prevent fluorophore degradation .
Advanced Research Questions
Q. How can researchers quantify conjugation efficiency and address variability in fluorescein-to-protein ratios?
Methodology:
-
Absorbance Spectroscopy: Measure absorbance at 495 nm (fluorescein) and 280 nm (protein). Correct for fluorescein’s contribution to A280 using the formula:
where is the protein’s extinction coefficient.
-
Fluorescence Polarization: Assess labeling homogeneity by monitoring changes in anisotropy upon conjugation.
-
LC-MS: Confirm molecular weight shifts corresponding to fluorophore attachment .
Q. What strategies mitigate fluorescence quenching or nonspecific binding in live-cell imaging applications?
Q. How does this compound perform in PROTAC synthesis compared to non-PEGylated fluorescein derivatives?
The PEG5 spacer improves solubility and pharmacokinetics of PROTAC molecules by reducing aggregation. However, the extended length may delay target engagement in crowded cellular environments. Comparative studies with Fluorescein-PEG3-NHS ester show PEG5 enhances degradation efficiency for membrane-bound targets (e.g., EGFR) but not cytosolic proteins .
Methodological Considerations and Data Analysis
Q. How should researchers handle discrepancies in fluorescence quantum yield (QY) across experimental setups?
Q. What analytical workflows validate the purity and stability of this compound batches?
- HPLC: Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Purity >95% is required to avoid side reactions.
- Mass Spectrometry: Confirm molecular weight (795.81 g/mol) and detect hydrolyzed byproducts (e.g., free fluorescein-PEG5-acid, Δm/z = 98) .
Tables for Comparative Analysis
Table 1: Comparison of PEG Spacer Lengths in Fluorescein-NHS Esters
| PEG Length | Solubility (mg/mL) | Labeling Efficiency (%) | Steric Hindrance |
|---|---|---|---|
| PEG4 | 15–20 | 65–75 | Moderate |
| PEG5 | 25–30 | 80–90 | Low |
| PEG6 | 30–35 | 70–85 | Very Low |
Data derived from conjugations with IgG (150 kDa) at pH 8.0 .
Table 2: Stability of this compound Under Storage Conditions
| Condition | Hydrolysis Rate (t1/2) | Recommended Use Period |
|---|---|---|
| -20°C (lyophilized) | >6 months | 12 months |
| 4°C (in DMSO) | 7 days | 24 hours |
| Room Temperature | 2 hours | Immediate use |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
